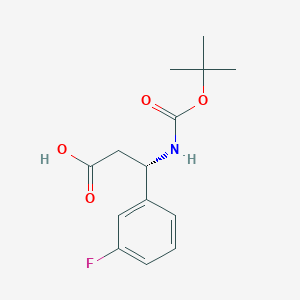

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(3S)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPQPXUDXQDVMK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426610 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-72-9 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Starting Material

Step 2: Boc Protection

- Reagents:

- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (base)

- Dichloromethane (solvent)

- Procedure:

- Dissolve 3-(3-fluorophenyl)propanoic acid in dichloromethane.

- Add triethylamine to neutralize any acidic by-products.

- Slowly add Boc₂O to the solution while stirring at room temperature.

- Allow the reaction to proceed until completion, typically monitored via thin-layer chromatography (TLC).

Step 3: Purification

- Method:

- Extract the product using aqueous and organic phases.

- Purify using column chromatography or recrystallization techniques.

Step 4: Characterization

- Techniques:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

Industrial Scale Optimization

For large-scale production, continuous flow reactors and microreactor technologies may be employed to enhance yield and control reaction conditions more precisely. This approach improves efficiency and sustainability in chemical manufacturing.

Reaction Mechanism

The mechanism involves:

- Protonation of the carbonyl oxygen in di-tert-butyl dicarbonate.

- Nucleophilic attack by the amino group of the starting material.

- Formation of a stable Boc-protected intermediate.

Upon deprotection, protonation of the carbonyl oxygen followed by cleavage of the tert-butyl group yields a free amine ready for further transformations.

Data Table: Reagent Quantities and Conditions

| Step | Reagent/Material | Quantity | Conditions | Solvent |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | Stoichiometric | Room temperature | Dichloromethane |

| Neutralization | Triethylamine | Excess | Room temperature | Dichloromethane |

| Purification | Column chromatography or recrystallization | N/A | Ambient temperature | N/A |

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 3-Fluorophenyl vs. The para-substituted analog (e.g., 4-iodophenyl in ) is bulkier, reducing solubility but enhancing hydrophobic interactions in enzyme pockets .

Electron-Withdrawing and Electron-Donating Groups

- 4-Nitrophenyl Derivative: (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid (CAS: 499995-73-2, C₁₄H₁₈N₂O₆) features a nitro group, which strongly withdraws electrons, reducing nucleophilicity at the phenyl ring. This property is advantageous in covalent inhibitor design but may increase cytotoxicity .

3-(Trifluoromethyl)phenyl Analog :

The trifluoromethyl group (CAS: 500770-78-5) enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism, making it suitable for blood-brain barrier penetration .

Heteroaromatic Substitutions

- Thiophen-2-yl Derivative: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7) replaces the phenyl ring with a thiophene, altering π-π stacking interactions and solubility profiles. This substitution is common in kinase inhibitor scaffolds .

Functional Group Modifications

Diazirine and Sulfonyl Fluoride Derivatives

- 3-Methyl-3H-diazirin-3-yl Substituent: (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid serves as a photoaffinity probe in target identification studies due to its UV-reactive diazirine group .

Fluorosulfonyloxy Group :

The fluorosulfonyloxy derivative (CAS: N/A) is a versatile electrophile for covalent protein labeling, leveraging the sulfonyl fluoride’s reactivity under physiological conditions .

Anticancer Activity

Compounds like (S)-3-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid () are precursors to type L inhibitors (e.g., CW11–CW20), which show sub-micromolar IC₅₀ values against cancer cell lines by targeting proteasomal degradation pathways .

PROTAC Development

Bromophenyl analogs (e.g., ) are intermediates in VHL-targeted PROTACs, where the halogen aids in tuning linker hydrophobicity and ternary complex formation efficiency .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Table 2. Spectroscopic Data Comparison

Research Findings and Trends

- Solubility and Bioavailability : Fluorine substitution generally improves metabolic stability but may reduce aqueous solubility. The 3-fluorophenyl derivative balances these properties, making it preferred in oral drug candidates .

- Synthetic Accessibility : Bromo- and iodo-substituted analogs (–2) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitro groups require reduction steps for further functionalization .

- Emerging Applications : Diazirine and sulfonyl fluoride derivatives () are gaining traction in chemical biology for mapping protein-ligand interactions .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid, with CAS number 500770-72-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₄H₁₈FNO₄

- Molecular Weight : 283.30 g/mol

- CAS Number : 500770-72-9

- Purity : Typically around 98% in commercial preparations.

The biological activity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid can be attributed to its structural features, particularly the fluorophenyl moiety. Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered metabolic stability. The presence of the tert-butoxycarbonyl (Boc) group also contributes to the compound's stability and solubility.

Pharmacological Effects

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on various receptors and enzymes related to neuropharmacology and oncology.

- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could influence serotonin pathways, potentially offering antidepressant effects similar to those observed with other fluorinated amino acids .

- Cancer Therapeutics : The compound has been evaluated for its potential in targeted protein degradation, a promising strategy in cancer therapy. It acts as a ligand for DCAF1, facilitating the degradation of oncogenic proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 283.30 g/mol |

| Log P (octanol-water) | 2.68 |

| Solubility | 0.316 mg/ml |

| Biological Half-Life | Not specified |

Case Study 1: Antidepressant Properties

A study conducted on various fluorinated amino acids demonstrated that compounds similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid significantly inhibited serotonin reuptake in vitro. The results indicated a potential for developing new antidepressants based on this scaffold .

Case Study 2: Cancer Research

In a recent investigation into small molecule ligands targeting DCAF1, (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid was identified as a potent ligand that could enhance the degradation of specific oncogenic proteins, thereby reducing tumor growth in xenograft models .

Q & A

Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with a fluorophenylpropanoic acid backbone. For example, LiOH in THF/water mixtures is used for deprotection or hydrolysis steps . Optimizing solvent polarity (e.g., THF vs. DMF) and reaction time (2–24 hours) can improve yields. Purification often involves acid-base extraction and preparative HPLC with phenyl-based columns for chiral resolution .

Q. How is the stereochemical integrity of the (S)-configured amino acid maintained during synthesis?

Stereochemical control is achieved using enantiomerically pure starting materials (e.g., (S)-amino acids) and chiral catalysts. For instance, Boc-protected intermediates are synthesized under inert conditions to prevent racemization. LCMS and ¹H NMR are used to confirm retention of the (S)-configuration by analyzing coupling constants (e.g., J = 6–8 Hz for α-protons) .

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the presence of the 3-fluorophenyl group (δ 6.8–7.4 ppm for aromatic protons) and Boc-protected amine (δ 1.4 ppm for tert-butyl protons) .

- LCMS (ESI) : For molecular weight verification (expected [M+H]⁺ ~ 324.3 g/mol) and purity assessment (>95%) .

- Chiral HPLC : To validate enantiomeric excess (>99%) using columns like XBridge phenyl .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl group, enhancing coupling efficiency with amines. However, steric hindrance from the fluorophenyl group may reduce reaction rates in bulky environments. Comparative studies with non-fluorinated analogs (e.g., 3-phenyl derivatives) show a 15–20% decrease in coupling yields for fluorinated versions under identical DCC/DMAP conditions .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

Discrepancies often arise from substituent effects. For example:

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies key interactions between the fluorophenyl group and hydrophobic enzyme pockets. QSAR models predict logP values (experimental logP = 2.1) to optimize solubility. Introducing polar groups (e.g., hydroxyl) at the propanoic acid moiety reduces hepatic clearance in simulated metabolic pathways (CYP3A4) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Large-scale reactions risk racemization due to prolonged heating. Strategies include:

- Using flow chemistry for precise temperature control.

- Replacing DCC with less toxic coupling reagents (e.g., HATU).

- Implementing inline PAT (Process Analytical Technology) for real-time chiral monitoring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.